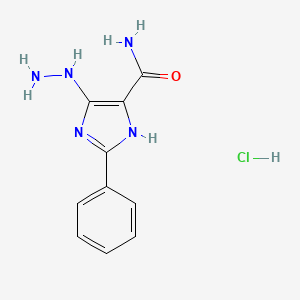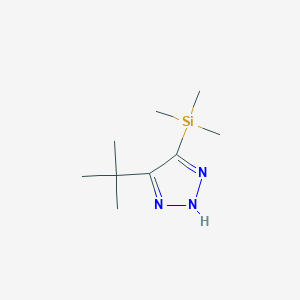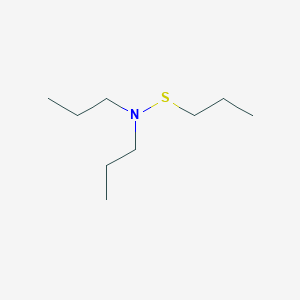![molecular formula C16H13N3O2S B14405637 Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate CAS No. 84645-53-4](/img/structure/B14405637.png)
Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl acetate with a thiazole derivative. The reaction conditions often require the presence of an acid catalyst to facilitate the esterification process. For example, carboxylic acids can react with alcohols in the presence of an acid catalyst to form esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes where the reactants are mixed in specific ratios and subjected to controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and primary amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate exerts its effects involves interactions with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The dicyanomethylidene group can act as an electron-withdrawing group, affecting the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester known for its fruity odor and use in flavoring agents.
Ethyl benzoate: An ester with applications in perfumes and as a solvent
Uniqueness
Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate is unique due to the presence of the thiazole ring and the dicyanomethylidene group. These functional groups confer distinct chemical properties, making the compound versatile for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
84645-53-4 |
|---|---|
Molekularformel |
C16H13N3O2S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H13N3O2S/c1-2-21-15(20)8-14-11-22-16(12(9-17)10-18)19(14)13-6-4-3-5-7-13/h3-7,11H,2,8H2,1H3 |
InChI-Schlüssel |
MCBKDWGYEKOMHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CSC(=C(C#N)C#N)N1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)





![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)

![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)


